1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a chemical compound with the molecular formula C9H6BrFN2O . It is produced by BLD Pharmatech Ltd .
Synthesis Analysis
The synthesis of this compound involves several stages. In one stage, the solution of this compound in 3 M aq. HCl and MeOH was heated at 90 °C for 3 hours, then cooled to room temperature and basified with 1 M aq. NaOH to pH = 10 . Another stage involved heating the resulting indazole at reflux until clear, then cooling and increasing the pH by addition of sodium hydroxide (NaOH, 5 N) which caused an off-white solid to precipitate .Molecular Structure Analysis
The molecular structure of this compound consists of 14 heavy atoms, 9 of which are aromatic . The molecule has one rotatable bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.06 . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 0.143 mg/ml .Scientific Research Applications
Synthesis and Biological Activities
- 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative related to 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, has been synthesized and investigated for its biological activities. These compounds have shown potent immunosuppressive effects against macrophages and T-lymphocytes, inhibitory effects on LPS-stimulated NO generation, and cytotoxicity against various cancer cell lines, indicating their potential in immunological and cancer research (Abdel‐Aziz et al., 2011).
Synthesis Methods
- The compound has been synthesized in the context of developing broad-spectrum triazole antifungal agents, like voriconazole. This involves setting the relative stereochemistry in a specific synthesis step and exploring different synthetic routes, highlighting its significance in developing antifungal medications (Butters et al., 2001).
Spectroscopic Characterization and Cytotoxic Studies
- Another derivative, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, has been synthesized and characterized through various spectroscopic techniques. This compound's cytotoxicity has been evaluated, contributing to understanding its potential in pharmacokinetics and biological applications (Govindhan et al., 2017).
Antimicrobial Activity
- Novel isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been tested for their antimicrobial activity against various bacterial and fungal organisms. This highlights the compound's relevance in developing new antimicrobial agents (Kumar et al., 2019).
Corrosion Inhibition
- The derivative 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been synthesized and characterized as a corrosion inhibitor for mild steel in corrosive environments. This application is significant in material science and engineering, demonstrating the compound's versatility beyond biological contexts (Jawad et al., 2020).
Mechanism of Action
Target of Action
Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2 .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been reported to influence a broad range of biochemical pathways due to their interaction with various targets .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Properties
IUPAC Name |
1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJEEQHCPTPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732673 | |
Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-81-6 | |
Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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